molecular formula C11H15N B1487553 3-Methyl-3-phenylcyclobutan-1-amine CAS No. 1258826-70-8

3-Methyl-3-phenylcyclobutan-1-amine

Cat. No. B1487553
M. Wt: 161.24 g/mol
InChI Key: VCMFTJDBMKLVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylcyclobutan-1-amine is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-phenylcyclobutan-1-amine consists of a cyclobutane ring with a methyl and a phenyl group at the 3-position and an amine group at the 1-position . Unfortunately, specific structural analysis data such as bond lengths and angles are not available.


Physical And Chemical Properties Analysis

3-Methyl-3-phenylcyclobutan-1-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.

Scientific Research Applications

Synthesis and Antagonistic Properties

A notable application of compounds related to 3-Methyl-3-phenylcyclobutan-1-amine is in the synthesis of various functionalized organic compounds. For instance, Brand et al. (2003) demonstrated the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are derived from cyclobuta-1,3-diones and primary amines similar to 3-Methyl-3-phenylcyclobutan-1-amine. These compounds have been identified as potent antagonists of VLA-4, a protein involved in cell adhesion and signaling (Brand, de Candole, & Brown, 2003).

Lewis Acid-Catalyzed Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as described by Lifchits and Charette (2008), is another significant application. This process, which includes compounds structurally related to 3-Methyl-3-phenylcyclobutan-1-amine, is notable for its ability to preserve enantiomeric purity and has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which involve steps similar to those used in synthesizing 3-Methyl-3-phenylcyclobutan-1-amine. These derivatives demonstrated notable antibacterial and cytotoxic activities in vitro, highlighting the potential of such compounds in pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Kinetics and Mechanism Studies

Castro, Aliaga, and Santos (2005) conducted a study on the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines and quinuclidines with S-methyl thiocarbonates. The insights from this study, related to reaction mechanisms and kinetics, can be applied to understanding reactions involving similar compounds to 3-Methyl-3-phenylcyclobutan-1-amine (Castro, Aliaga, & Santos, 2005).

Safety And Hazards

The safety data for 3-Methyl-3-phenylcyclobutan-1-amine indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFTJDBMKLVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-phenylcyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-phenylcyclobutan-1-amine
Reactant of Route 3
3-Methyl-3-phenylcyclobutan-1-amine
Reactant of Route 4
Reactant of Route 4
3-Methyl-3-phenylcyclobutan-1-amine
Reactant of Route 5
3-Methyl-3-phenylcyclobutan-1-amine
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-phenylcyclobutan-1-amine

Citations

For This Compound
1
Citations
S Feng - 2022 - dspace.mit.edu
The work described in this dissertation focuses on developing copper(I) hydride (CuH)-catalyzed enantioselective hydrofunctionalization reactions of olefins. The first chapter highlights …
Number of citations: 0 dspace.mit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.